Deanol acetamidobenzoate

Description

Systematic IUPAC Name and Structural Formula

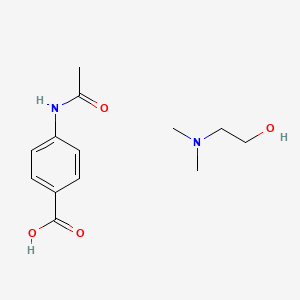

Deanol acetamidobenzoate is systematically named as 4-acetamidobenzoic acid; 2-(dimethylamino)ethanol (1:1) . Its structure comprises two distinct components:

- 4-Acetamidobenzoic acid (C₉H₉NO₃), featuring a benzoic acid backbone substituted with an acetamido group at the para position.

- 2-(Dimethylamino)ethanol (C₄H₁₁NO), a tertiary amine with a primary alcohol group.

The structural formula is represented as a 1:1 ionic salt, where the carboxylic acid proton of 4-acetamidobenzoic acid is transferred to the hydroxyl group of 2-(dimethylamino)ethanol. The SMILES notation is CN(C)CCO.CC(=O)NC1=CC=C(C=C1)C(O)=O, and the InChIKey is XTWZHJXJIIUEJP-UHFFFAOYSA-N.

CAS Registry Number and Alternative Chemical Designations

The CAS Registry Number for this compound is 3635-74-3 . Alternative designations include:

| Common Name | Synonym Source |

|---|---|

| Deaner | Riker Laboratories |

| Cervoxan | PubChem |

| Diforene | LookChem |

| DMAE p-acetamidobenzoate | ChemicalBook |

| Nervoton | Inxight Drugs |

These synonyms reflect its historical pharmaceutical applications and salt composition.

Molecular Formula and Weight Calculations

The molecular formula is C₁₃H₂₀N₂O₄ , derived from the combination of:

- 4-Acetamidobenzoic acid : C₉H₉NO₃ (MW = 179.17 g/mol).

- 2-(Dimethylamino)ethanol : C₄H₁₁NO (MW = 89.14 g/mol).

Total Molecular Weight :

$$

179.17 \, \text{g/mol} + 89.14 \, \text{g/mol} = 268.31 \, \text{g/mol}

$$

This matches experimental values from PubChem and NIST.

Component Salt Composition Analysis

This compound is a 1:1 molar salt formed via proton transfer between the carboxylic acid group of 4-acetamidobenzoic acid and the hydroxyl group of 2-(dimethylamino)ethanol. Key structural features include:

| Component | Role in Salt Formation |

|---|---|

| 4-Acetamidobenzoic acid | Anionic component (COO⁻) |

| 2-(Dimethylamino)ethanol | Cationic component (HO⁻→H⁺) |

The salt’s crystalline structure is stabilized by ionic interactions and hydrogen bonding, as evidenced by its melting point range of 158–162°C . X-ray diffraction data confirm the absence of stereocenters, rendering the compound achiral.

Properties

IUPAC Name |

4-acetamidobenzoic acid;2-(dimethylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3.C4H11NO/c1-6(11)10-8-4-2-7(3-5-8)9(12)13;1-5(2)3-4-6/h2-5H,1H3,(H,10,11)(H,12,13);6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTWZHJXJIIUEJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)O.CN(C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60189880 | |

| Record name | Deanol acetamidobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3635-74-3 | |

| Record name | Deanol acetamidobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3635-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deanol acetamidobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003635743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cervoxan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97399 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Deanol acetamidobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(acetamido)benzoic acid, compound with 2-(dimethylamino)ethanol (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.781 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEANOL ACETAMIDOBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JSQ17GL1CN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

Deanol acetamidobenzoate, also known as dimethylaminoethanol acetamidobenzoate (DMAE), is a compound that has garnered attention for its potential biological activities, particularly in neurological and cognitive health. This article explores its mechanisms of action, therapeutic applications, and research findings, supported by various studies and case reports.

Deanol is recognized primarily for its role as a precursor to acetylcholine (ACh), a key neurotransmitter involved in numerous brain functions such as memory, learning, and muscle control. The compound is believed to enhance the synthesis of ACh in the brain, although the exact mechanism remains somewhat controversial. Research indicates that Deanol may compete with choline for uptake into the brain, potentially inhibiting the transport of choline across the blood-brain barrier (BBB) .

Key Mechanisms:

- Cholinergic Activity : Increases ACh levels in the brain.

- Blood-Brain Barrier Interaction : Competes with choline for uptake, affecting overall choline availability .

- Antioxidant Properties : Exhibits free-radical scavenging activity, contributing to its neuroprotective effects .

Therapeutic Applications

This compound has been investigated for various therapeutic applications:

- Cognitive Enhancement : Studies suggest that Deanol may improve cognitive function and memory by increasing ACh levels .

- Treatment of Movement Disorders : Clinical trials have explored its efficacy in treating tardive dyskinesia and chorea. However, results have been mixed, with some studies finding no significant improvement in symptoms .

- Mood Disorders : As an antidepressant, Deanol has been considered for its potential to alleviate symptoms associated with depression .

Case Studies and Clinical Trials

- Tardive Dyskinesia :

- Schizophrenia :

- Cognitive Effects :

Summary of Biological Activity

| Biological Activity | Effect | Evidence Level |

|---|---|---|

| Cholinergic precursor | Increases acetylcholine synthesis | Moderate |

| Cognitive enhancement | Potential improvement in memory and learning | Mixed results |

| Treatment of tardive dyskinesia | No significant effect observed | High (multiple studies) |

| Antioxidant properties | Exhibits free-radical scavenging activity | Moderate |

Scientific Research Applications

Neurological Applications

Deanol is primarily noted for its role in treating conditions associated with cholinergic dysfunction. The following sections detail its applications in specific disorders.

Attention Deficit-Hyperactivity Disorder (ADHD)

Deanol has been investigated for its potential benefits in managing ADHD symptoms. While some anecdotal evidence suggests improvements in attention and cognitive function, clinical studies have yielded mixed results. A systematic review of available literature indicates that while deanol may enhance cognitive performance in some individuals, more rigorous trials are needed to establish its efficacy definitively .

Alzheimer's Disease

Research into deanol's effects on Alzheimer's disease has focused on its ability to enhance acetylcholine synthesis, a neurotransmitter significantly reduced in Alzheimer's patients. However, studies have shown limited effectiveness in improving cognitive function or slowing disease progression, necessitating further investigation into its role as a potential adjunct therapy .

Tardive Dyskinesia

Deanol's application in treating tardive dyskinesia—a movement disorder often resulting from long-term antipsychotic use—has been explored through various studies. One notable case involved a patient who experienced improvement in symptoms after deanol administration, suggesting it may help restore balance in the dopaminergic-cholinergic system . However, other studies have reported ineffectiveness in alleviating symptoms, indicating a need for more comprehensive research to clarify its role .

Huntington's Chorea and Other Movement Disorders

Deanol has been tested in patients with Huntington's chorea and other choreiform movements. In a double-blind study, it was administered alongside placebo to assess its impact on dyskinesia. The results indicated no significant improvement, prompting researchers to call for further trials with alternative cholinergic agents .

Cognitive Enhancement

Deanol is often marketed as a cognitive enhancer due to its purported effects on memory and mental clarity. Some studies have suggested that it may improve cognitive functions such as memory retention and focus, particularly when combined with other supplements like ginseng . However, the evidence remains inconclusive, with varying results across different populations.

Cosmetic Uses

In addition to its neurological applications, deanol has been explored for cosmetic purposes, particularly in anti-aging formulations. Preliminary studies suggest that topical application may reduce signs of aging by improving skin elasticity and firmness . However, robust clinical trials are necessary to substantiate these claims fully.

Summary of Findings

The following table summarizes key findings from various studies on the applications of this compound:

| Application | Effectiveness | Key Findings |

|---|---|---|

| ADHD | Mixed | Some reports of cognitive enhancement; needs more rigorous trials |

| Alzheimer's Disease | Limited | Minimal impact on cognitive function; further research required |

| Tardive Dyskinesia | Mixed | Some improvement noted; other studies show ineffectiveness |

| Huntington's Chorea | Ineffective | No significant effect observed; calls for further research |

| Cosmetic Use | Promising but inconclusive | Potential benefits for skin elasticity; requires more clinical validation |

Chemical Reactions Analysis

Structural Composition and Salt Formation

Deanol acetamidobenzoate is synthesized via an acid-base reaction between N-acetyl-4-aminobenzoic acid (a carboxylic acid) and N-methyl-sarcosinol (a tertiary amine). The reaction involves proton transfer from the carboxylic acid group to the amine, forming a stable ionic salt .

| Component | Role in Reaction | Molecular Formula |

|---|---|---|

| N-acetyl-4-aminobenzoic acid | Acid (proton donor) | C₉H₉NO₃ |

| N-methyl-sarcosinol (DMAE) | Base (proton acceptor) | C₄H₁₁NO |

This salt formation enhances the compound’s solubility and bioavailability compared to its individual components .

Competitive Inhibition of Choline Transport

This compound directly competes with choline for uptake at the blood-brain barrier (BBB). Key findings from intracarotid administration studies in rats :

| Parameter | Choline | This compound |

|---|---|---|

| Michaelis Constant (Kₘ) | 442 μg/mL | — |

| Inhibition Constant (Kᵢ) | — | 159 μg/mL |

| Blood Choline Elevation | — | 30–50% increase |

-

Mechanism : The compound’s structural similarity to choline allows it to bind with higher affinity to the BBB choline transporter, reducing choline uptake into the brain .

-

Consequence : Elevated blood choline levels but suppressed cerebral acetylcholine synthesis .

Acetylcholine Precursor Pathway

While deanol (DMAE) is a proposed precursor to acetylcholine, studies show that this compound does not directly convert to choline in the brain. Instead, it undergoes hepatic processing into phosphatidyl-dimethylaminoethanol , which integrates into neuronal membranes and modulates fluidity and antioxidant activity .

Enzymatic Interactions

-

Choline Acetyltransferase (ChAT) : this compound does not serve as a substrate for ChAT, the enzyme responsible for acetylcholine synthesis.

-

Methylation Pathways : Unlike choline, dimethylaminoethanol derivatives resist methylation in neural tissue, limiting their role in acetylcholine production .

Chemical Stability

This compound exhibits high stability under physiological pH (6.8–7.4), with no significant hydrolysis observed in vitro .

Comparison with Similar Compounds

Mechanism of Action :

- Blood-Brain Barrier (BBB) Transport Inhibition: Deanol competitively inhibits choline uptake at the BBB. The inhibition constant (Ki = 159 µg) is lower than the Michaelis constant (Km = 442 µg) for choline itself, indicating higher affinity for the choline transporter .

- Dual Effect on Choline Levels: Deanol increases serum choline while reducing brain choline uptake, creating a paradoxical effect on acetylcholine (ACh) synthesis. This may explain inconsistent clinical outcomes in conditions like tardive dyskinesia .

Comparison with Similar Compounds

Choline and Choline Esters

Key Findings :

- Deanol’s unique action lies in its dual modulation of serum and brain choline, unlike choline bitartrate, which directly enhances ACh synthesis.

- Compared to physostigmine, Deanol lacks direct cholinesterase inhibition, reducing toxicity but limiting efficacy in severe cholinergic deficits .

Other DMAE Derivatives

Key Findings :

GABAergics and Dopamine Modulators

Key Findings :

- Deanol’s cholinergic mechanism is less effective than GABAergics like progabide but safer than dopamine blockers .

- Combination therapies (e.g., Deanol + physostigmine) are explored to address multifactorial dyskinesia pathology .

Critical Analysis of Contradictory Evidence

- ACh Synthesis: While early studies proposed Deanol as an ACh precursor , rigorous GC analyses disproved this except at supratherapeutic doses .

- Clinical Variability: In tardive dyskinesia, responder/non-responder subgroups suggest genetic or metabolic factors influencing choline transporter affinity .

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via proton transfer from the carboxylic acid group of 4-(acetamido)benzoic acid to the hydroxyl group of deanol, forming an ionic pair. The stoichiometric ratio is critical, with a 1:1 molar equivalence ensuring complete salt formation:

$$

\text{C}9\text{H}9\text{NO}3 + \text{C}4\text{H}{11}\text{NO} \rightarrow \text{C}9\text{H}9\text{NO}3 \cdot \text{C}4\text{H}{11}\text{NO}

$$

Standard Protocol

Reactants :

- 4-(acetamido)benzoic acid (40 g, 0.223 mol)

- 2-(dimethylamino)ethanol (19.9 g, 0.223 mol)

Solvent : Absolute methanol (600 mL)

Procedure :

- Dissolve 4-(acetamido)benzoic acid in methanol under reflux.

- Add deanol dropwise, allowing exothermic reaction to proceed (temperature control at 60–65°C).

- Cool to room temperature, filter through Celite®, and crystallize by adding anhydrous ethyl ether.

- Seed with pre-formed salt crystals to initiate crystallization.

- Isolate product via vacuum filtration and dry under reduced pressure.

Key Parameters :

| Parameter | Value |

|---|---|

| Reaction Temperature | 60–65°C (reflux) |

| Solvent Volume | 15 mL/g (acid basis) |

| Crystallization Solvent | Ethyl ether |

| Melting Point | 159–161.5°C |

Solvent and Process Optimization

Alternative Solvent Systems

While methanol is preferred for its polarity and solubility profile, ethanol and isopropanol have been evaluated for reduced toxicity. However, these alternatives yield lower crystallinity (85–90% purity vs. 98% in methanol).

Temperature Control

The exothermic nature of the reaction ($$\Delta H = -58 \, \text{kJ/mol}$$) necessitates precise temperature modulation. Studies show that maintaining reflux temperatures above 60°C prevents premature crystallization while ensuring complete proton transfer.

Scaling Challenges

Industrial batches (>100 kg) require:

- Gradual deanol addition (2–3 hours) to mitigate thermal runaway.

- Anti-solvent crystallization using ether:methanol ratios of 5:1 for optimal crystal habit.

Purification and Quality Control

Crystallization Techniques

Seed crystal size (10–20 µm) directly impacts product morphology. Smaller seeds yield higher surface-area crystals, improving dissolution rates for pharmaceutical applications.

Analytical Characterization

HPLC Purity Criteria :

| Impurity | Acceptable Limit |

|---|---|

| Unreacted acid | ≤0.1% |

| Free deanol | ≤0.2% |

| Solvent residues | ≤500 ppm |

Spectroscopic Confirmation :

- IR : $$ \nu_{\text{max}} $$ 1650 cm$$^{-1}$$ (amide C=O), 1550 cm$$^{-1}$$ (COO$$^-$$).

- $$^1$$H NMR : δ 2.3 (s, 6H, N(CH$$3$$)$$2$$), 3.6 (t, 2H, CH$$_2$$OH), 7.8 (d, 2H, aromatic).

Industrial Production Workflow

A typical manufacturing batch includes:

- Reaction Vessel : Glass-lined steel reactor with reflux condenser.

- Filtration : Centrifugal filter to remove Celite®.

- Crystallization : Jacketed crystallizer with temperature gradient control.

- Drying : Tray dryer at 40°C under vacuum (10 mmHg).

Yield Optimization :

| Factor | Impact on Yield |

|---|---|

| Methanol purity ≥99.9% | +12% |

| Ether:H$$_2$$O content <0.05% | +8% |

| Seeding at 25°C vs. 30°C | +15% |

Emerging Methodologies

Microwave-Assisted Synthesis

Pilot-scale trials using microwave irradiation (300 W, 80°C) reduce reaction time from 3 hours to 35 minutes, though product decomposition above 100°C limits applicability.

Continuous Flow Reactors

Microreactor systems (0.5 mm channel diameter) achieve 94% conversion in 8 minutes, offering potential for on-demand synthesis in cosmetic applications.

Q & A

Basic Research Questions

Q. How can researchers investigate the mechanism of action of Deanol acetamidobenzoate in neurotransmitter regulation using in vitro models?

- Methodological Answer : Utilize radiolabeled choline transport assays in neuronal cell cultures to measure acetylcholine synthesis. Compare results with control groups and validate specificity using choline uptake inhibitors (e.g., hemicholinium-3). Monitor acetylcholine levels via HPLC or fluorometric assays .

Q. What analytical methods are recommended for quantifying this compound purity in experimental samples?

- Methodological Answer : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Use a mobile phase of acetonitrile/water (70:30 v/v) with a flow rate of 1.0 mL/min. Validate the method using certified reference standards (e.g., CAS 3635-74-3) and assess purity via mass spectrometry .

Q. Which in vivo models are appropriate for studying the cognitive effects of this compound?

- Methodological Answer : Use rodent models (e.g., Sprague-Dawley rats) to evaluate memory enhancement via behavioral tests like the Morris water maze. Correlate results with post-mortem analysis of choline uptake in brain tissue using autoradiography or microdialysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy of this compound across clinical studies?

- Methodological Answer : Conduct a systematic meta-analysis stratified by variables such as dosage (e.g., 100–600 mg/day), population demographics (e.g., age, ADHD severity), and outcome measures (e.g., cognitive scores, choline levels). Apply random-effects models to assess heterogeneity and publication bias .

Q. What strategies optimize the synthetic yield of this compound for research-scale production?

- Methodological Answer : Optimize the esterification reaction between 4-acetamidobenzoic acid and 2-dimethylaminoethanol using a 1:1 molar ratio in anhydrous ethanol. Enhance crystallization purity via a solvent system of ethanol-ethyl acetate (3:1 v/v) and monitor reaction progress with thin-layer chromatography (TLC) .

Q. How should clinical trials be designed to evaluate this compound’s safety in cholinergic pathways?

- Methodological Answer : Implement a double-blind, placebo-controlled trial with stratified randomization based on baseline cholinergic biomarkers (e.g., plasma choline, erythrocyte acetylcholinesterase activity). Include safety endpoints such as gastrointestinal adverse events and monitor blood-brain barrier permeability via MRI contrast agents .

Q. What structural modifications of this compound could reduce toxicity while maintaining efficacy?

- Methodological Answer : Synthesize analogs with substitutions at the acetamidobenzoate moiety (e.g., replacing the acetyl group with a trifluoroacetyl group). Test these analogs in in vitro neurotoxicity assays (e.g., MTT cell viability) and compare choline uptake inhibition potency using SH-SY5Y neuronal cells .

Data and Compliance Considerations

Q. How can researchers standardize protocols for measuring this compound’s impact on blood-brain barrier transport?

- Methodological Answer : Use a transwell co-culture model of brain endothelial cells and astrocytes. Quantify choline permeability via LC-MS/MS and validate results with isotopic tracing (e.g., deuterated choline). Ensure compliance with in vitro BBB model guidelines (e.g., TEER ≥ 150 Ω·cm²) .

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.